molecular formula C7H4F3N3O B12992699 7-(trifluoromethyl)imidazo[1,2-a]pyrimidin-5(8H)-one

7-(trifluoromethyl)imidazo[1,2-a]pyrimidin-5(8H)-one

Cat. No.: B12992699
M. Wt: 203.12 g/mol
InChI Key: AHBALWJGAYEJNV-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)imidazo[1,2-a]pyrimidin-5(8H)-one is a heterocyclic compound that has garnered significant attention in the field of synthetic chemistry. This compound is part of the imidazo[1,2-a]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(trifluoromethyl)imidazo[1,2-a]pyrimidin-5(8H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the use of trifluoroacetic anhydride (TFAA) or trifluoroacetamide as CF3-reagents . The reactions are usually carried out in oven-dried glassware under a dry nitrogen atmosphere, with solvents like tetrahydrofuran (THF), dichloromethane (CH2Cl2), and acetonitrile (MeCN) being used without further purification .

Industrial Production Methods: Industrial production methods for this compound often involve scalable synthesis techniques. For example, the synthesis of 6-(trifluoromethyl)imidazo[1,5-a]pyrimidine, a closely related compound, has been scaled up to produce significant quantities with high purity .

Chemical Reactions Analysis

Types of Reactions: 7-(Trifluoromethyl)imidazo[1,2-a]pyrimidin-5(8H)-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the trifluoromethyl group and the imidazo[1,2-a]pyrimidine scaffold .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyrimidine scaffold .

Properties

Molecular Formula

C7H4F3N3O

Molecular Weight

203.12 g/mol

IUPAC Name

7-(trifluoromethyl)-8H-imidazo[1,2-a]pyrimidin-5-one

InChI

InChI=1S/C7H4F3N3O/c8-7(9,10)4-3-5(14)13-2-1-11-6(13)12-4/h1-3H,(H,11,12)

InChI Key

AHBALWJGAYEJNV-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=O)C=C(NC2=N1)C(F)(F)F

Origin of Product

United States

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